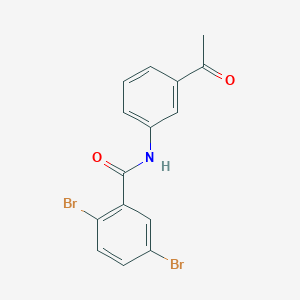

N-(3-acetylphenyl)-2,5-dibromobenzamide

Descripción

BenchChem offers high-quality N-(3-acetylphenyl)-2,5-dibromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2,5-dibromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H11Br2NO2 |

|---|---|

Peso molecular |

397.06 g/mol |

Nombre IUPAC |

N-(3-acetylphenyl)-2,5-dibromobenzamide |

InChI |

InChI=1S/C15H11Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20) |

Clave InChI |

HFWXLJDFGXPWAU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |

SMILES canónico |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |

Origen del producto |

United States |

Technical Whitepaper: Synthetic Architecture of N-(3-acetylphenyl)-2,5-dibromobenzamide

Executive Summary

This technical guide details the synthetic pathway for N-(3-acetylphenyl)-2,5-dibromobenzamide , a halogenated benzamide scaffold relevant to medicinal chemistry programs focusing on kinase inhibition (e.g., HDAC or MAPK pathways) or P2X7 antagonism.

The synthesis presents a specific challenge: the coupling of a sterically hindered electrophile (2,5-dibromobenzoic acid) with an electron-deficient nucleophile (3-aminoacetophenone). Standard carbodiimide couplings (EDC/NHS) often suffer from low yields in such systems due to the ortho-bromo substituent's steric bulk and the reduced nucleophilicity of the aniline. Therefore, this guide prioritizes the Acid Chloride Activation Route , offering a robust, scalable, and self-validating protocol.

Retrosynthetic Analysis

To design the synthesis, we disconnect the amide bond (

Logical Disconnection:

-

Target Molecule (TM): N-(3-acetylphenyl)-2,5-dibromobenzamide.

-

Disconnection: Scission of the amide bond reveals two precursors.

-

Synthons:

-

Electrophile: 2,5-Dibromobenzoyl chloride (derived from 2,5-dibromobenzoic acid).

-

Nucleophile: 3-Aminoacetophenone (3-acetylaniline).[1]

-

The choice of the acid chloride over the carboxylic acid is dictated by the Ortho-Effect . The bromine atom at the 2-position creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Converting the acid to the highly reactive acid chloride overcomes this energy barrier.

Figure 1: Retrosynthetic disconnection strategy identifying key precursors.

Mechanistic Deep Dive

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism in two distinct phases.

Phase 1: Activation (Acid Chloride Formation)

-

Reagents: Thionyl Chloride (

), Catalytic DMF. -

Mechanism: The carboxylic acid attacks the sulfur of thionyl chloride. The leaving group is

(gas) and -

Critical Insight: The ortho-bromo group sterically hinders the approach of reagents. Catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more active electrophile than

, facilitating the attack of the sterically crowded carboxylate.

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

-

Reagents: Acid Chloride, 3-Aminoacetophenone, Base (Pyridine or

). -

Mechanism:

-

Addition: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride. Note that the 3-acetyl group on the aniline withdraws electron density via resonance, making the nitrogen less nucleophilic.

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: The chloride ion is ejected, reforming the carbonyl double bond.

-

Deprotonation: The base scavenges the proton from the nitrogen to neutralize the generated HCl and prevent protonation of the unreacted aniline.

-

Figure 2: Step-wise mechanistic pathway from acid activation to amide formation.

Experimental Protocol

Safety Note: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.

Reagents & Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| 2,5-Dibromobenzoic Acid | Limiting Reagent | 1.0 | Sterically hindered |

| Thionyl Chloride ( | Activator | 3.0 - 5.0 | Excess serves as solvent |

| DMF | Catalyst | 2-3 drops | Essential for activation |

| 3-Aminoacetophenone | Nucleophile | 1.1 | Slight excess ensures full conversion of acid chloride |

| Triethylamine ( | Base | 2.0 | Scavenges HCl |

| Dichloromethane (DCM) | Solvent | - | Anhydrous |

Step-by-Step Methodology

Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride

-

Place 2,5-dibromobenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser.

-

Add Thionyl Chloride (5.0 eq) and 2 drops of dry DMF.

-

Reflux: Heat the mixture to reflux (

C) for 2–3 hours. The solution should turn clear as the acid converts to the liquid acid chloride. -

Evaporation: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator).-

Checkpoint: Add dry toluene and re-evaporate (azeotrope) to ensure all traces of

are removed. You should have a yellow/off-white semi-solid or oil.

-

Step 2: Coupling Reaction

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM (approx. 5-10 mL per gram of starting material).

-

In a separate flask, dissolve 3-aminoacetophenone (1.1 eq) and Triethylamine (2.0 eq) in anhydrous DCM.

-

Addition: Cool the amine solution to

C (ice bath). Add the acid chloride solution dropwise over 15 minutes.-

Reasoning: The reaction is exothermic. Cooling prevents side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check via TLC (System: 30% Ethyl Acetate in Hexanes). The acid chloride spot (which hydrolyzes to acid on the plate) should disappear.

-

Step 3: Workup and Purification[2]

-

Quench: Add water to the reaction mixture.

-

Wash 1 (Acidic): Wash the organic layer with 1M HCl (2x).

-

Purpose: Protonates and removes unreacted 3-aminoacetophenone (converts it to the water-soluble hydrochloride salt).

-

-

Wash 2 (Basic): Wash the organic layer with Saturated

(2x).-

Purpose: Removes any hydrolyzed 2,5-dibromobenzoic acid.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: If the solid is impure, recrystallize from Ethanol/Water or hot Ethyl Acetate.

Analytical Validation (Self-Validating System)

To confirm the structure, look for these specific diagnostic signals.

Proton NMR ( -NMR, DMSO- or )

-

Amide Proton (

): A chemically distinct singlet, typically downfield around -

Acetyl Group (

): A sharp singlet around -

Aromatic Region:

-

2,5-Dibromo Ring: You will see a specific coupling pattern. The proton at C6 (ortho to amide) will be a doublet. The proton at C4 will be a doublet of doublets. The proton at C3 (ortho to bromine) will be a doublet.

-

3-Acetylphenyl Ring: Look for the proton between the amine and ketone (isolated singlet-like) shifted downfield due to the electron-withdrawing groups.

-

Mass Spectrometry (LC-MS)[3]

-

Isotope Pattern: The "Dibromo" signature is unmistakable. Bromine has two isotopes (

and-

For a dibromo compound, you will see a 1:2:1 triplet pattern for the molecular ion

. -

This confirms the presence of exactly two bromine atoms.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete Acid Chloride formation due to steric hindrance. | Increase reflux time with |

| Sticky Gum Product | Trapped solvent or impurities. | Triturate the gum with cold diethyl ether or hexanes to induce precipitation of the solid amide. |

| Starting Material Remains | Aniline is too electron-deficient. | Switch solvent to Pyridine (acts as both solvent and base) and heat the coupling step to |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Context: General review of amide coupling methodologies, supporting the choice of acid chloride for hindered systems.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Context: Discusses limitations of HATU/EDC in sterically hindered environments, valid

-

PubChem Compound Summary for 3-Aminoacetophenone (CID 7417). Link

- Context: Physical properties and safety d

Sources

Technical Guide: Biological Potential of N-(3-acetylphenyl)-2,5-dibromobenzamide

Executive Summary

Compound: N-(3-acetylphenyl)-2,5-dibromobenzamide Class: Halogenated N-arylbenzamide Primary Application: Antimicrobial Research (Gram-positive focus) Secondary Application: Anticancer Scaffold (Kinase/Tubulin inhibition)

This technical guide evaluates the biological potential of N-(3-acetylphenyl)-2,5-dibromobenzamide , a specific chemotype belonging to the halogenated benzamide class. While benzamides are ubiquitous in medicinal chemistry, the 2,5-dibromo substitution pattern is a "privileged structure" frequently associated with potent anti-staphylococcal activity and inhibition of bacterial cell division proteins (e.g., FtsZ). This document outlines the compound's physicochemical profile, predicted mechanisms of action, and standardized protocols for synthesis and biological validation.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Deconstruction

The molecule consists of two distinct aromatic domains linked by an amide bond. Its biological activity is dictated by the electronic and steric properties of these domains.

-

Domain A (The Warhead): 2,5-Dibromophenyl ring.

-

Function: The halogen atoms provide lipophilicity and specific steric bulk. The 2,5-substitution pattern is critical for binding into hydrophobic pockets of target proteins (e.g., the interdomain cleft of FtsZ).

-

Electronic Effect: Bromine is electron-withdrawing (inductive) but electron-donating (resonance), deactivating the ring but directing hydrophobic interactions.

-

-

Linker: Amide (-CONH-).

-

Function: Provides a rigid spacer and Hydrogen Bond Donor/Acceptor sites essential for orienting the two rings.

-

-

Domain B (The Tail): 3-Acetylphenyl ring.

-

Function: The acetyl group (

) at the meta position acts as a hydrogen bond acceptor. It increases the polarity of the "tail" relative to a simple phenyl group, potentially improving solubility and metabolic stability.

-

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Implication |

| Molecular Weight | 397.06 g/mol | Optimal for oral bioavailability (<500 Da). |

| cLogP | 4.2 - 4.8 | Highly lipophilic; likely requires DMSO for solubilization. Good membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Good intracellular penetration. |

| H-Bond Acceptors | 2 (Amide O, Ketone O) | Specific binding to receptor pockets. |

| Topological Polar Surface Area (TPSA) | ~46 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

Part 2: Biological Potential & Mechanism of Action[1]

Antimicrobial Activity (High Probability)

The 2,5-dibromobenzamide motif is structurally homologous to established anti-staphylococcal agents.

-

Target Spectrum: Predicted to be highly active against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis). Activity against Gram-negatives (e.g., E. coli) is likely limited due to the outer membrane barrier and the compound's high lipophilicity.

-

Mechanism of Action (MoA):

-

FtsZ Inhibition: The 2,5-dibromo moiety mimics the binding of known FtsZ inhibitors (like PC190723), preventing the assembly of the Z-ring required for bacterial cell division.

-

Membrane Depolarization: Due to high lipophilicity, the compound may integrate into the bacterial cell membrane, disrupting the proton motive force (PMF).

-

Anticancer Activity (Moderate Probability)

Benzamides are a scaffold for histone deacetylase (HDAC) inhibitors and kinase inhibitors.

-

Cytotoxicity: The compound may exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inducing oxidative stress or inhibiting tubulin polymerization (similar to its bacterial FtsZ target).

-

Derivatization Potential: The 3-acetyl group is a versatile handle. Condensation with hydrazines creates hydrazones , a class known for high anticancer potency (e.g., inducing apoptosis via caspase activation).

Part 3: Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

Objective: Synthesize N-(3-acetylphenyl)-2,5-dibromobenzamide with >95% purity.

Reagents:

-

2,5-Dibromobenzoyl chloride (1.0 equiv)

-

3-Aminoacetophenone (1.0 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Preparation: Dissolve 3-aminoacetophenone (1.35 g, 10 mmol) in anhydrous DCM (20 mL) containing TEA (1.7 mL, 12 mmol). Cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise add a solution of 2,5-dibromobenzoyl chloride (2.98 g, 10 mmol) in DCM (10 mL) over 30 minutes. Maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water or purify via silica gel column chromatography.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS).

Antimicrobial Assay (MIC Determination)

Standard: CLSI M07-A10 Broth Microdilution.

Workflow:

-

Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO < 1%.

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL. Add 100 µL to each well. -

Incubation: 37°C for 16–20 hours (aerobic).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ against mammalian cells (e.g., HEK293 for toxicity, MCF-7 for efficacy).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add compound (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media, add DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm. Calculate % Viability.

Part 4: Visualization & Logic Mapping

Synthesis & Biological Evaluation Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting critical decision points.

Caption: Operational workflow for the synthesis, purification, and parallel biological screening of the candidate benzamide.

Structure-Activity Relationship (SAR) Hypothesis

This diagram maps the functional regions of the molecule to their predicted biological roles.

Caption: Pharmacophore mapping linking structural domains (Warhead, Linker, Tail) to predicted biological functions.

References

-

BenchChem. (2025). Comparative Study on the Biological Activity of Benzamide Analogs. Retrieved from

-

Sener, E., et al. (1997).[1] Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Farmaco. Retrieved from

-

Frontiers in Pharmacology. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from

-

ACS Medicinal Chemistry Letters. (2025). Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from

-

MDPI Molecules. (2023). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from

Sources

N-(3-acetylphenyl)-2,5-dibromobenzamide IUPAC name and CAS number

An In-Depth Technical Guide to N-(3-acetylphenyl)-2,5-dibromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(3-acetylphenyl)-2,5-dibromobenzamide. The document delineates its systematic IUPAC name and CAS Registry Number. A detailed, field-proven synthetic protocol for its preparation via the Schotten-Baumann reaction is presented, including the synthesis of its precursors. The guide further elaborates on the structural elucidation of the compound through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Finally, potential applications and biological activities are discussed based on structure-activity relationships derived from analogous benzamide derivatives. This document serves as a vital resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Nomenclature

The compound of interest is a substituted benzamide with the molecular formula C₁₅H₁₁Br₂NO₂.

-

Systematic IUPAC Name: N-(3-acetylphenyl)-2,5-dibromobenzamide[1][2]

-

CAS Registry Number: A specific CAS Registry Number for this compound has not been identified in the public domain, suggesting it may be a novel or less-common chemical entity. Researchers are advised to register this compound upon synthesis to obtain a new CAS number.

Table 1: Compound Identification

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁Br₂NO₂ |

| Molecular Weight | 413.06 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-2,5-dibromobenzamide |

| CAS Number | Not Assigned |

Proposed Synthesis

The synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide can be efficiently achieved through the acylation of 3-aminoacetophenone with 2,5-dibromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[3][4]

Synthetic Workflow

The overall synthetic strategy is a two-step process involving the preparation of the acyl chloride followed by the amide bond formation.

Caption: Proposed two-step synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride

This protocol is based on standard procedures for converting carboxylic acids to acyl chlorides.[5]

-

Materials: 2,5-dibromobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2,5-dibromobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a few drops of DMF as a catalyst.

-

Heat the reaction mixture to reflux (around 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,5-dibromobenzoyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide

This protocol is adapted from general Schotten-Baumann reaction conditions for the synthesis of N-aryl amides.[3][4][6]

-

Materials: 3-aminoacetophenone, 2,5-dibromobenzoyl chloride, a suitable base (e.g., pyridine or 10% aqueous sodium hydroxide), and a solvent (e.g., dichloromethane or diethyl ether).

-

Procedure:

-

Dissolve 3-aminoacetophenone in the chosen solvent in a flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,5-dibromobenzoyl chloride in the same solvent to the cooled solution of 3-aminoacetophenone.

-

Simultaneously, add the base dropwise to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)-2,5-dibromobenzamide.

-

Structural Elucidation and Spectroscopic Data

The structure of N-(3-acetylphenyl)-2,5-dibromobenzamide can be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[7][8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiple signals in the range of 7.0-8.5 ppm), a singlet for the acetyl methyl protons (around 2.6 ppm), and a broad singlet for the amide N-H proton (typically downfield, >8.5 ppm). |

| ¹³C NMR | Carbonyl carbons (amide and ketone, in the range of 160-200 ppm), aromatic carbons (multiple signals between 110-140 ppm), and the acetyl methyl carbon (around 26 ppm). |

| IR (Infrared) Spectroscopy | N-H stretching vibration (around 3300 cm⁻¹), C=O stretching vibrations for the amide and ketone (in the range of 1650-1700 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (413.06 g/mol ), with a characteristic isotopic pattern for two bromine atoms. |

Potential Applications and Biological Activities

While the specific biological activities of N-(3-acetylphenyl)-2,5-dibromobenzamide have not been reported, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzamide have demonstrated a wide range of biological activities.

-

Antimicrobial Activity: Many substituted benzamides and related compounds have shown significant antibacterial and antifungal properties.[10][11] The presence of bromine atoms in the molecule may enhance its antimicrobial potential.

-

Anticancer Activity: The benzamide moiety is present in several approved anticancer drugs. The mechanism of action often involves the inhibition of enzymes such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).

-

Enzyme Inhibition: Substituted benzamides are known to be potent inhibitors of various enzymes. The specific substitution pattern on both the benzoyl and aniline rings of N-(3-acetylphenyl)-2,5-dibromobenzamide could confer inhibitory activity against a range of biological targets.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.

Conclusion

This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-2,5-dibromobenzamide, including its chemical identity, a detailed synthetic protocol, predicted spectroscopic data for structural confirmation, and a discussion of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into this and related compounds.

References

-

PrepChem.com. Preparation of 3′-aminoacetophenone. [Link]

-

Patsnap. Synthetic method for 3-aminoacetophenone - Eureka. [Link]

- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

-

The Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

IUPAC. IUPAC Provisional Recommendations. [Link]

-

SYNTHESIS Benzanilide BY BENZOLATION. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

YouTube. Naming Amides - IUPAC Nomenclature. [Link]

-

Synthesis of benzanilide from aniline and benzoyl chloride pdf. [Link]

-

European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. [Link]

-

Chemistry LibreTexts. Nomenclature of Amides. [Link]

-

Reddit. IUPAC Naming Benzamide. [Link]

-

Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]

-

NIST. Benzamide, N-phenyl-. [Link]

-

Slideshare. Benzanilide synthesis | PPTX. [Link]

-

ResearchGate. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]

-

Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. [Link]

-

ResearchGate. (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

PubMed. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. [Link]

-

YouTube. Making the Pinkest Chemical: Thiobenzoyl Chloride. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. [Link]

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

PubMed Central. Chemical Composition and In Vitro Antioxidant and Antimicrobial Activities of Marrubium vulgare L. [Link]

-

YouTube. Making benzoyl chloride. [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Benzanilide synthesis | PPTX [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 11. Chemical Composition and In Vitro Antioxidant and Antimicrobial Activities of Marrubium vulgare L - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of N-(3-acetylphenyl)-2,5-dibromobenzamide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound N-(3-acetylphenyl)-2,5-dibromobenzamide. Recognizing the absence of established public data for this specific molecule, this document outlines the fundamental principles, validated experimental protocols, and data interpretation strategies necessary for its thorough physicochemical assessment. We detail the rationale behind solvent selection for solubility studies and the design of forced degradation studies for stability profiling, grounded in international regulatory standards. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary methodologies to generate a robust and reliable profile of N-(3-acetylphenyl)-2,5-dibromobenzamide, a critical step in its potential development pathway.

Introduction: The Imperative of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is contingent upon a deep understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's utility, particularly in pharmaceutical development. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise efficacy and safety.[1]

N-(3-acetylphenyl)-2,5-dibromobenzamide is a compound featuring a benzamide core, a structure common in medicinal chemistry.[2] The molecule's character is defined by a dibrominated benzoic acid moiety and an acetyl-substituted aniline, suggesting a complex interplay of lipophilic and polar features that will govern its behavior in various media. This guide provides the scientific rationale and detailed, field-proven methodologies to systematically evaluate the solubility and stability of this compound.

Predicted Physicochemical Profile

While experimental data for N-(3-acetylphenyl)-2,5-dibromobenzamide is not publicly available, computational tools can offer valuable initial insights. Properties such as the logarithm of the partition coefficient (XLogP3), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with membrane permeability, can be predicted based on the molecular structure. For analogous, though structurally simpler, compounds, these predictive models have shown utility.[3][4][5] For instance, the related compound N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide has a predicted XLogP3 of 3.5 and a TPSA of 46.2 Ų.[3] These values suggest that N-(3-acetylphenyl)-2,5-dibromobenzamide is likely a lipophilic molecule with moderate polar characteristics, pointing towards limited aqueous solubility but better solubility in organic solvents.

Solubility Assessment: A Multi-Solvent Approach

Solubility dictates how a compound can be handled, purified, formulated, and how it behaves in biological systems. A comprehensive solubility profile requires testing in a diverse range of solvents, spanning different polarities and functionalities.

Rationale for Solvent Selection

The principle of "like dissolves like" is a foundational concept in solubility.[2] To build a comprehensive profile for N-(3-acetylphenyl)-2,5-dibromobenzamide, a panel of solvents should be selected to probe its interactions with polar protic, polar aprotic, and non-polar environments.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Capable of hydrogen bonding; mimics biological fluids. Benzamide itself shows the highest solubility in methanol among common solvents.[6] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have significant dipole moments. Acetone is a good solvent for benzamides.[6][7] |

| Non-Polar | Toluene, Chloroform | Primarily engage in van der Waals interactions; probes lipophilic character.[7] |

| Biorelevant Media | Simulated Gastric Fluid (SGF, pH ~1.2), Simulated Intestinal Fluid (SIF, pH ~6.8) | Assesses solubility under conditions mimicking the gastrointestinal tract. |

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable measurement of a compound's intrinsic solubility.[8][9]

Methodology:

-

Preparation: Add an excess amount of solid N-(3-acetylphenyl)-2,5-dibromobenzamide to a known volume of the selected solvent in a sealed, inert vial. The presence of visible solid material is essential to ensure saturation.[10]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) on an orbital shaker. Equilibration time is critical; for thermodynamic solubility, a minimum of 24 hours is recommended to ensure the system has reached a true equilibrium state.[1][11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][11]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

The following diagram illustrates the workflow for this critical experiment.

Stability Assessment: Uncovering Potential Liabilities

Stability testing is crucial for identifying degradation pathways and establishing a compound's shelf-life and storage conditions. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to develop and validate stability-indicating analytical methods.[12][13][14]

Key Degradation Pathways and Stress Conditions

For N-(3-acetylphenyl)-2,5-dibromobenzamide, the primary chemical liabilities are the amide bond and the acetylphenyl group. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[15][16] The overall molecule may also be sensitive to oxidation, heat, and light.

Table 2: Recommended Forced Degradation Conditions (ICH Q1A)

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80 °C) | Hydrolysis of the amide bond to form 2,5-dibromobenzoic acid and 3-aminoacetophenone.[17][18] |

| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80 °C) | Saponification of the amide bond. This reaction is often faster than acid hydrolysis.[15][16] |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic rings or the acetyl group. |

| Thermal | Solid compound at high temperature (e.g., 80-100 °C); Solution heated | Thermolytic decomposition. |

| Photolytic | Exposure to light source providing UV/Vis output (ICH Q1B) | Photodegradation, potentially involving the bromine or carbonyl groups. |

The goal of these studies is to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule entirely, which is essential for developing a robust analytical method.[13][19]

Experimental Protocol: Forced Degradation and Method Development

A stability-indicating analytical method is one that can accurately measure the decrease in the active compound's concentration due to degradation and separate it from all its degradation products.[20][21][22] HPLC is the workhorse for this purpose.[21]

Methodology:

-

Stress Sample Generation: Prepare solutions of N-(3-acetylphenyl)-2,5-dibromobenzamide (e.g., in a 50:50 acetonitrile:water mix) and expose them to the stress conditions outlined in Table 2. Include a control sample stored under ambient conditions.

-

Timepoint Analysis: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before injection.

-

HPLC Method Development: Analyze the samples using a reverse-phase HPLC system with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity.

-

Column Selection: Start with a C18 column, which is a versatile choice for small molecules.[20]

-

Mobile Phase Optimization: Develop a gradient elution method, typically using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). Adjusting the pH of the mobile phase can significantly alter the retention and selectivity of ionizable degradants.[20][22]

-

-

Method Validation: Once the method can separate the parent peak from all degradant peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

The logical flow for this process is depicted below.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For N-(3-acetylphenyl)-2,5-dibromobenzamide, a molecule with no prior public characterization, the methodologies presented in this guide provide a robust and scientifically rigorous path forward. By employing the gold-standard shake-flask method for thermodynamic solubility and adhering to ICH-compliant forced degradation studies, researchers can generate the high-quality, reliable data needed to make informed decisions about this compound's future development. The successful application of these protocols will yield a comprehensive physicochemical profile, elucidating the compound's behavior in various environments and uncovering potential liabilities, thereby enabling its advancement with a clear understanding of its properties.

References

- National Center for Biotechnology Information (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PubChem. Retrieved from a search for deep learning models for solubility prediction.

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

- arXiv (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from a search for deep learning models for solubility prediction.

-

Chemistry LibreTexts (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]

- Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from a search for amide hydrolysis mechanisms.

- PMC (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from a search for machine learning models for solubility prediction.

-

University of Calgary. Ch20 : Amide hydrolysis. Retrieved from [Link]

- Chromatography Online (2023). Method Development & Validation (Stability-Indicating).

- OUCI (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from a search for machine learning models for solubility prediction.

-

LCGC International (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

ResearchGate (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

Solubility of Things. Benzamide. Retrieved from [Link]

- Academia.edu. stability indicating hplc method development: a review.

-

Spiral (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Retrieved from [Link]

-

Veeprho (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

-

ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- IRJPMS (2023). Stability Indicating HPLC Method Development: A Review.

- Dissolution Technologies (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from a search for thermodynamic solubility shake-flask method.

-

Slideshare. Stability Indicating HPLC Method Development A Review | PDF. Retrieved from [Link]

- BioProcess International (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- BenchChem (2025). solubility of 4-benzoylbenzamide in common organic solvents.

-

Wikipedia. Benzamide. Retrieved from [Link]

-

ResearchGate (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water.... Retrieved from [Link]

-

PCBIS. Thermodynamic solubility. Retrieved from [Link]

-

YouTube (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

-

SciSpace (2016). Forced Degradation Studies. Retrieved from [Link]

-

PubMed (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. Acetyl-phenyl-selenidoazanium. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. 4-Acetylphenyl ether. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. p-Acetylphenyl acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Acetylphenyl acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. N-(3-acetamido-5-bromo-2-pyridinyl)benzamide. PubChem. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID 43248399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. benchchem.com [benchchem.com]

- 11. enamine.net [enamine.net]

- 12. veeprho.com [veeprho.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. scispace.com [scispace.com]

- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 20. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. irjpms.com [irjpms.com]

In Silico Prediction of N-(3-acetylphenyl)-2,5-dibromobenzamide Bioactivity: A Technical Guide

Introduction

This document is crafted for researchers, scientists, and drug development professionals, offering a field-proven perspective on navigating the computational workflow. We will journey from the foundational step of target identification through the intricacies of molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, all while using N-(3-acetylphenyl)-2,5-dibromobenzamide as a practical case study. The causality behind each experimental choice will be elucidated, ensuring a self-validating system of protocols that is both scientifically rigorous and practically applicable.

The Subject Molecule: N-(3-acetylphenyl)-2,5-dibromobenzamide

For the purpose of this guide, we will consider N-(3-acetylphenyl)-2,5-dibromobenzamide as a novel chemical entity with unknown biological activity. The structure of this molecule, with its dibrominated benzamide core and an acetylphenyl substituent, presents several features that could be key to its interaction with biological targets. Our objective is to systematically dissect its potential bioactivity using a suite of computational tools.

Part 1: Target Identification and Hypothesis Generation

The initial and most critical step in predicting the bioactivity of a novel compound is to identify its potential biological targets. This can be approached through several ligand-based and structure-based computational methods.

Ligand-Based Target Prediction: Chemical Similarity and Pharmacophore Modeling

When the structure of a potential target is unknown, we can leverage our knowledge of other bioactive molecules.[4]

Chemical Similarity Searching: This technique operates on the principle that structurally similar molecules are likely to have similar biological activities. We can use the structure of N-(3-acetylphenyl)-2,5-dibromobenzamide as a query to search large chemical databases (e.g., PubChem, ChEMBL, ZINC). The identified similar molecules with known biological targets can provide initial hypotheses for our compound.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[4][5] If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated to define the essential chemical features for binding.[6][7] Our molecule of interest can then be screened against this model to assess its potential for similar activity. The key elements of a pharmacophore model typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[5]

Experimental Protocol: Ligand-Based Target Fishing

-

Molecule Preparation:

-

Draw the 2D structure of N-(3-acetylphenyl)-2,5-dibromobenzamide using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Similarity Search:

-

Use the 3D structure as a query for a similarity search in databases like PubChem or ChEMBL.

-

Set a Tanimoto coefficient threshold (e.g., >0.85) to identify structurally similar compounds.

-

Analyze the known biological targets of the identified hits to generate a list of potential targets for N-(3-acetylphenyl)-2,5-dibromobenzamide.

-

-

Pharmacophore-Based Screening:

-

Identify a well-characterized biological target from the similarity search results.

-

Retrieve a set of known active ligands for this target from a database like BindingDB.

-

Use a pharmacophore modeling software (e.g., PHASE, LigandScout) to generate a common-feature pharmacophore model from the active ligands.

-

Screen the 3D conformation of N-(3-acetylphenyl)-2,5-dibromobenzamide against the generated pharmacophore model to evaluate its fit.

-

Structure-Based Target Prediction: Reverse Docking

When a plethora of protein structures are available, we can employ a reverse docking approach.[8] In this method, our small molecule is docked against a library of known protein binding sites to identify potential targets.[8]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Prepare the 3D structure of N-(3-acetylphenyl)-2,5-dibromobenzamide as described previously.

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be general or focused on a specific protein family (e.g., kinases, G-protein coupled receptors).

-

Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Scoring and Ranking:

-

Rank the potential targets based on the predicted binding affinities (docking scores).

-

Prioritize targets with the most favorable binding energies for further investigation.

-

Part 2: Molecular Docking - Elucidating the Binding Interaction

Once a putative target has been identified, molecular docking can be used to predict the preferred binding mode and affinity of our small molecule within the target's binding site.[10][11] This provides valuable insights into the specific molecular interactions that drive binding.

The Causality Behind the Choice of Docking Software

The choice of docking software is critical and depends on the specific research question and available computational resources. For academic and initial screening purposes, AutoDock Vina is a widely used and robust option due to its accuracy and computational efficiency.[9] For more detailed and resource-intensive studies in an industrial setting, commercial software like Glide (Schrödinger) or GOLD (CCDC) may be preferred for their advanced scoring functions and user support.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the 3D structure of the selected target protein from the PDB.

-

Using AutoDock Tools (ADT), remove water molecules and add polar hydrogens.

-

Define the binding site by specifying the grid box coordinates and dimensions that encompass the active site.

-

-

Ligand Preparation:

-

Prepare the N-(3-acetylphenyl)-2,5-dibromobenzamide ligand file in PDBQT format using ADT. This involves assigning Gasteiger charges and defining rotatable bonds.

-

-

Running the Docking Simulation:

-

Execute the docking calculation using the AutoDock Vina command-line interface, specifying the prepared receptor and ligand files, as well as the grid box parameters.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the top-ranked binding pose in a molecular visualization program like PyMOL or Chimera to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

-

Visualizing the In Silico Workflow

Caption: Overall workflow for in silico bioactivity prediction.

Data Presentation: Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| p38 MAP Kinase | 1A9U | -8.7 | Met109, Gly110, Lys53 | Hydrogen Bond, Halogen Bond |

| Bromodomain-containing protein 4 (BRD4) | 3MXF | -8.1 | Asn140, Trp81 | Hydrogen Bond, Pi-Pi Stacking |

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13][14] By developing a robust QSAR model, we can predict the activity of new, untested compounds, thereby guiding lead optimization efforts.[12][15]

The Three Pillars of a Trustworthy QSAR Model

-

Sufficient and High-Quality Data: A reliable QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities.[16]

-

Appropriate Descriptors: The choice of molecular descriptors (physicochemical properties, topological indices, etc.) is crucial for capturing the structural features relevant to the biological activity.

-

Rigorous Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its generalizability.

Experimental Protocol: Building a QSAR Model

-

Data Collection and Curation:

-

Assemble a dataset of compounds with known biological activity against the target of interest. This data can be sourced from literature or public databases like ChEMBL.

-

Ensure data consistency and remove any erroneous entries.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D descriptors) using software like PaDEL-Descriptor or RDKit.

-

-

Dataset Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.

-

-

Model Building:

-

Use a machine learning algorithm, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like random forest or support vector machines (SVM), to build the QSAR model using the training set.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness.

-

External Validation: Use the trained model to predict the activity of the compounds in the test set and evaluate its predictive performance using statistical metrics like the squared correlation coefficient (R²) and root mean square error (RMSE).

-

Visualizing the QSAR Workflow

Sources

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. rasalifesciences.com [rasalifesciences.com]

- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. KBbox: Methods [kbbox.h-its.org]

- 12. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 13. neovarsity.org [neovarsity.org]

- 14. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QSAR - Drug Design Org [drugdesign.org]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-acetylphenyl)-2,5-dibromobenzamide

Abstract

N-(3-acetylphenyl)-2,5-dibromobenzamide, hereafter designated as AC-DBA, is a novel small molecule entity identified through phenotypic screening for its potent anti-proliferative effects across a panel of human cancer cell lines. While its efficacy is established, the precise molecular mechanism of action remains to be elucidated. The process of identifying the specific biological targets of a compound discovered through phenotypic screening is known as target deconvolution, a critical step in drug discovery.[1][2][3][4][5] This guide presents a series of structured, scientifically-grounded hypotheses for the mechanism of action of AC-DBA based on a comprehensive analysis of its chemical structure. Furthermore, it provides a detailed, step-by-step experimental framework designed to systematically investigate these hypotheses, validate molecular targets, and build a robust understanding of how AC-DBA exerts its therapeutic effects. This document serves as a technical roadmap for researchers aiming to accelerate the translation of this promising compound from a hit molecule to a viable clinical candidate.

Introduction and Structural Analysis

The discovery of novel therapeutic agents is increasingly driven by phenotypic screening, which identifies compounds that produce a desired biological effect without prior knowledge of the molecular target.[1] AC-DBA has emerged from such a screen as a compound of significant interest. To formulate logical hypotheses for its mechanism, a thorough analysis of its constituent chemical moieties is essential.

Molecular Structure of AC-DBA:

-

2,5-dibromobenzamide Core: The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of clinically approved drugs.[6] Benzamides are known to target a variety of proteins, including enzymes like histone deacetylases (HDACs) and receptors such as dopamine receptors.[7][8][9] The bromine atoms significantly increase the molecule's lipophilicity and can form halogen bonds, potentially enhancing binding affinity and altering metabolic stability.[10]

-

N-(3-acetylphenyl) Group: This component is particularly suggestive of two potential target classes. The acetyl group is a key recognition motif for bromodomains, which are epigenetic "reader" proteins that bind to acetylated lysine residues on histones and other proteins.[11] Additionally, the acetylphenyl moiety is found in various compounds with anticancer activity.[12][13][14]

Based on these structural features, we propose three primary hypotheses for the mechanism of action of AC-DBA.

Core Mechanistic Hypotheses

Hypothesis A: Inhibition of Bromodomain-Containing Proteins

The presence of the acetylphenyl group strongly suggests that AC-DBA may function as a competitive inhibitor of bromodomains. Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, are critical regulators of gene transcription and are well-established cancer targets.

Rationale: AC-DBA may mimic the acetyl-lysine moiety that bromodomains recognize, thereby displacing them from chromatin and disrupting the transcription of key oncogenes like MYC.

Hypothesis B: Inhibition of Protein Kinases

The benzamide scaffold is a common feature in many kinase inhibitors.[6] Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.

Rationale: AC-DBA could bind to the ATP-binding pocket of one or more protein kinases, inhibiting their catalytic activity and blocking downstream signaling pathways essential for cancer cell proliferation and survival.

Hypothesis C: Modulation of Other Benzamide-Targeting Enzymes

Benzamides are known to inhibit a variety of enzymes beyond kinases, such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs).[6][9]

Rationale: The dibromobenzamide core of AC-DBA might chelate metal ions in the active sites of metalloenzymes or occupy binding pockets in other enzyme classes crucial for cancer cell metabolism or DNA repair.

Integrated Experimental Framework for Target Deconvolution

A multi-pronged approach is necessary to systematically test these hypotheses and identify the true molecular target(s) of AC-DBA.[1][3][4][5] The following experimental workflow is designed to progress from broad, unbiased screening to specific, targeted validation.

Phase 1: Broad-Spectrum Profiling and Target Identification

The initial phase aims to narrow down the potential target space using high-throughput screening methods.

3.1.1 Kinase Panel Screening

-

Objective: To determine if AC-DBA inhibits a specific kinase or family of kinases.

-

Methodology: Screen AC-DBA at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of several hundred human kinases (e.g., using services like Reaction Biology's KinomeScan or Eurofins' KinaseProfiler™).

-

Data Analysis: Identify any kinases that show significant inhibition (e.g., >70% inhibition).

3.1.2 Bromodomain Binding Assays

-

Objective: To assess the binding affinity of AC-DBA to a panel of human bromodomains.

-

Methodology: Employ a proximity-based assay such as AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a biotinylated, acetylated histone peptide from various bromodomain proteins.[11][15][16][17][18]

-

Data Analysis: Calculate IC50 values for the inhibition of peptide binding to each bromodomain. Strong binders (IC50 < 1 µM) will be prioritized.

3.1.3 Chemoproteomic Profiling

-

Objective: To identify protein targets of AC-DBA in an unbiased manner directly from cell lysates.

-

Methodology: Utilize an affinity chromatography-based approach. "Kinobeads," which are beads coated with non-selective kinase inhibitors, can be used in a competitive binding experiment.[19][20] Cell lysates are pre-incubated with varying concentrations of AC-DBA before being passed over the kinobeads. Proteins that are targets of AC-DBA will not bind to the beads and will be depleted from the eluate. These proteins can then be identified and quantified by mass spectrometry.[21][22]

-

Data Analysis: Identify proteins whose binding to the beads is competed off in a dose-dependent manner by AC-DBA.

Phase 2: In Vitro Target Validation

Once putative targets are identified in Phase 1, the next step is to validate these interactions using orthogonal, in vitro biochemical and biophysical assays.

3.2.1 In Vitro Enzymatic Assays

-

Objective: To confirm direct inhibition of the candidate enzyme(s) and determine the potency (IC50) and mechanism of inhibition.

-

Methodology (for a candidate kinase):

-

Perform an in vitro kinase activity assay using a recombinant purified kinase, a specific peptide substrate, and ATP.[23]

-

Use a detection method such as AlphaScreen, which can detect the phosphorylated product.[24][25][26][27]

-

Titrate AC-DBA over a range of concentrations to generate a dose-response curve and calculate the IC50.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the IC50 at different ATP concentrations.[23]

-

Table 1: Hypothetical In Vitro Kinase Assay Data for AC-DBA

| Kinase Target | IC50 (nM) |

|---|---|

| Candidate Kinase A | 50 |

| Candidate Kinase B | 850 |

| Control Kinase C | >10,000 |

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that AC-DBA binds to its intended target within the complex environment of a living cell is a critical validation step.[28]

3.3.1 Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide direct evidence of target engagement in intact cells.[29][30]

-

Principle: The binding of a ligand (AC-DBA) to its target protein increases the protein's thermal stability.[31][32]

-

Methodology:

-

Treat intact cells with either vehicle (DMSO) or AC-DBA.

-

Heat aliquots of the treated cells across a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[29][31]

-

-

Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the AC-DBA-treated cells compared to the vehicle-treated cells.[32]

3.3.2 Western Blot Analysis of Downstream Signaling

-

Objective: To determine if AC-DBA modulates the signaling pathway downstream of the putative target.

-

Methodology (for a candidate kinase):

-

Treat cancer cells with increasing concentrations of AC-DBA for a defined period.

-

Prepare cell lysates and perform Western blot analysis using antibodies against the phosphorylated form of the kinase's known substrate.

-

Use an antibody against the total substrate protein as a loading control.

-

-

Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would provide strong evidence for on-target activity in a cellular context.

Visualizations: Pathways and Workflows

Diagram 1: Overall Target Deconvolution Workflow

Caption: A streamlined workflow for identifying and validating the molecular target of AC-DBA.

Diagram 2: Hypothesis A - Bromodomain Inhibition

Caption: AC-DBA competitively inhibits BRD4, preventing transcriptional activation of oncogenes.

Conclusion and Future Directions

The structured approach outlined in this guide provides a clear and robust pathway for the complete deconvolution of N-(3-acetylphenyl)-2,5-dibromobenzamide's mechanism of action. By systematically progressing from broad screening to specific validation assays, researchers can build a comprehensive and well-supported model of how AC-DBA functions at the molecular level. Successful identification and validation of the target will be paramount for optimizing the compound's structure-activity relationship, identifying predictive biomarkers for patient stratification, and ultimately advancing this promising molecule through the drug development pipeline.

References

-

Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature reviews. Drug discovery, 6(11), 891–903. [Link][1]

-

Öhrngren, P., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta psychiatrica Scandinavica. Supplementum, 298, 1–16. [Link][33]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. [Link][7]

-

Reaction Biology. (n.d.). Bromodomain Assay Service (Reader Domain Assays). Reaction Biology. [Link][11]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link][2]

-

Pankaj, S. K., & Newman, R. A. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. General pharmacology, 31(4), 519–524. [Link][9]

-

Epigenetics. (n.d.). BRD1 Inhibitor Screening Assay Kit. Epigenetics. [Link][15]

-

BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link][16]

-

BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]

-

Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link][3]

-

AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link][18]

-

BMG Labtech. (n.d.). Tyrosine kinase activity in AlphaScreen mode. BMG Labtech. [Link][24]

-

Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link][4]

-

Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Berthold Technologies GmbH & Co.KG. [Link][25]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). The Use of AlphaScreen Technology in HTS: Current Status. Current medicinal chemistry, 7(5), 555–566. [Link][26]

-

Zhang, H., & Liu, Y. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link][31]

-

ResearchGate. (2025). Target deconvolution strategies in drug discovery. ResearchGate. [Link][5]

-

ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. [Link][27]

-

Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link][28]

-

La Manna, S., Her, C., & Li, H. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2215–2224. [Link][32]

-

Schirle, M., Petrella, E. C., & Brittain, S. M. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in molecular biology (Clifton, N.J.), 795, 191–204. [Link][21]

-

Inouye, B., Katayama, Y., Ishida, T., Ogata, M., & Utsumi, K. (1979). Effects of aromatic bromine compounds on the function of biological membranes. Toxicology and applied pharmacology, 48(3), 467–477. [Link]

-

Ökten, S., Çakmak, O., Demir, D., & Şahin, E. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & biodiversity, e202401089. [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link][19]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][23]

-

Szabó, V., Illyés, E., Pál, C., Szabó, P., Heger, A., Tihanyi, B., ... & Orfi, L. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International journal of molecular sciences, 26(10), 5488. [Link][12]

-

Politanska, Y., & Gornowicz, A. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(2), e757. [Link][10]

-

Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link][20]

-

Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & biology, 18(6), 699–710. [Link][22]

-

ACS Combinatorial Science. (n.d.). Brominated Extracts As Source of Bioactive Compounds. ACS Combinatorial Science. [Link]

-

El-Gazzar, M. G., Al-Harbi, N. O., & Abdel-Aziz, A. A. M. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 1), 6–10. [Link][13]

-

PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. PubChem. [Link]

-

Hauk, D., Dagi, O., Gursel, A., Guler, E., Ilik, S., & Kara, Y. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific reports, 14(1), 26978. [Link][14]

-

PubChem. (n.d.). N-(3-acetylphenyl)benzamide. PubChem. [Link]

-

ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. PubChem. [Link]

Sources

- 1. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BRD1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. epigenie.com [epigenie.com]

- 18. resources.amsbio.com [resources.amsbio.com]

- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 22. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. berthold.com [berthold.com]

- 26. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. CETSA [cetsa.org]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-(3-acetylphenyl)-2,5-dibromobenzamide

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Untapped Potential

N-(3-acetylphenyl)-2,5-dibromobenzamide is a synthetic aromatic amide. While specific data for this compound is not extensively published, its structure—combining a dibrominated benzoyl group with an acetylphenyl amine—places it within a class of molecules with significant potential in medicinal chemistry and materials science. N-arylbenzamides are foundational structures in numerous pharmaceuticals, including inhibitors for cardiovascular diseases and anti-cancer agents like Imatinib[1]. The presence of bromine atoms can enhance biological activity but also introduces specific toxicological and environmental considerations that necessitate rigorous handling protocols[2].

This guide provides a comprehensive framework for the safe handling, synthesis, and disposal of N-(3-acetylphenyl)-2,5-dibromobenzamide, constructed from an analysis of its constituent precursors and structurally related compounds. It is intended for researchers and professionals in drug development and chemical synthesis.

Section 1: Hazard Identification and Risk Assessment

As no specific Safety Data Sheet (SDS) exists for the title compound, this assessment is synthesized from the known hazards of its likely precursors, 3-aminoacetophenone and 2,5-dibromobenzoyl chloride, and the general toxicology of brominated aromatic compounds.

Inferred Toxicological Profile

The primary hazards are inferred from the compound's structural components.

-

Oral Toxicity & Irritation: The 3-aminoacetophenone precursor is classified as harmful if swallowed and a cause of serious eye irritation. It is prudent to assume the final product carries, at a minimum, similar risks.

-

Bioactivity and Systemic Effects: N-aryl amides are frequently biologically active[1][3][4][5]. Brominated organic compounds have been linked to a range of toxic effects, including impacts on the nervous system, liver, and kidneys, and may act as endocrine disruptors[2][6][7]. Therefore, N-(3-acetylphenyl)-2,5-dibromobenzamide must be treated as a potentially toxic and biologically active substance. Dermal absorption, inhalation of dust, and ingestion are all potential routes of exposure that must be mitigated.

-

Environmental Hazard: Brominated organic compounds can be persistent in the environment and may bioaccumulate[2][8]. All waste must be treated as hazardous.

Physical and Chemical Hazards

-